N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
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Properties
Molecular Formula |
C24H18FN5O3 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H18FN5O3/c25-16-8-6-15(7-9-16)13-27-23(31)18-12-19-22(28-20-5-1-2-10-29(20)24(19)32)30(21(18)26)14-17-4-3-11-33-17/h1-12,26H,13-14H2,(H,27,31) |
InChI Key |
HDVUAGRUGJCLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CC=C(C=C5)F)C(=O)N2C=C1 |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that may influence its biological interactions:
- Furan moiety : Contributes to the compound's reactivity and potential bioactivity.
- Fluorophenyl group : May enhance lipophilicity and biological target interactions.
- Imino and carboxamide groups : Facilitate hydrogen bonding and interactions with biological macromolecules.
Molecular Formula
IUPAC Name
This compound
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of several cancer cell lines.
- Induction of apoptosis : Mechanistic studies indicate that it may trigger programmed cell death in cancerous cells.
- Targeting specific enzymes : Similar compounds have been reported to interact with enzymes involved in cancer progression.
Antimicrobial Activity
Research indicates potential antimicrobial properties , particularly against bacterial strains. The furan and fluorophenyl groups may enhance the compound's ability to penetrate microbial membranes.
The mechanism of action involves:
- Binding to target proteins : The compound may interact with specific receptors or enzymes, modulating their activity.
- Disruption of cellular processes : It can interfere with signal transduction pathways critical for cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves:
- Formation of an imine intermediate : Reaction of furan-2-carbaldehyde with an appropriate amine.
- Cyclization and functionalization : Further reactions lead to the formation of the tricyclic structure.
Reaction Conditions
Common solvents include dichloromethane or ethanol; catalysts such as palladium or copper complexes are often utilized.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of similar compounds:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects against Staphylococcus aureus:
- Methodology : Disc diffusion method.
- Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics at 50 µg/disc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
